molecular formula C18H13ClN4O3S B6572309 ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate CAS No. 1021223-35-7

ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate

Cat. No.: B6572309
CAS No.: 1021223-35-7
M. Wt: 400.8 g/mol
InChI Key: WAYMJFHKBYSKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a heterocyclic compound featuring a fused [1,3,4]thiadiazolo[2,3-b]quinazolinone core. The structure includes a 5-oxo-5H-thiadiazoloquinazoline scaffold substituted with a chlorine atom at position 8 and an ethyl benzoate group linked via an amino bridge at position 2. This compound is synthesized through cyclocondensation reactions involving 2-amino-1,3,4-thiadiazole derivatives and carbonyl-containing intermediates, as exemplified in the work of El-Gohary et al. (Scheme 82, ).

Properties

IUPAC Name

ethyl 4-[(8-chloro-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c1-2-26-16(25)10-3-6-12(7-4-10)20-17-22-23-15(24)13-8-5-11(19)9-14(13)21-18(23)27-17/h3-9H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYMJFHKBYSKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a compound derived from the 1,3,4-thiadiazole and quinazoline frameworks, which have been extensively studied for their biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H14ClN5O3S
  • Molecular Weight : 373.82 g/mol

Anticancer Properties

Numerous studies have investigated the anticancer potential of thiadiazole derivatives. The specific compound has shown promising results in various cancer cell lines.

  • Cytotoxicity : In vitro studies indicate that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against a variety of cancer cell lines including HEPG2 (liver cancer), HELA (cervical cancer), and BGC823 (gastric cancer). For instance, compounds with similar structures have reported EC50 values ranging from 10.28 µg/mL to 19.5 µM against these cell lines .
  • Mechanism of Action : The mechanism underlying the anticancer activity of thiadiazole derivatives often involves the inhibition of focal adhesion kinase (FAK), which is crucial for cancer cell proliferation and survival. Molecular docking studies have suggested that these compounds effectively bind to FAK, leading to reduced tumor growth in vivo .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImportance
Chloro Group Enhances antiproliferative activity
Thiadiazole Ring Contributes to cytotoxic effects
Quinazoline Moiety Increases binding affinity to target proteins

The presence of an electronegative group like chlorine at strategic positions has been shown to significantly enhance the compound's anticancer efficacy .

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical and preclinical settings:

  • In Vivo Studies : A study conducted by El-Naggar et al. demonstrated that certain 1,3,4-thiadiazole derivatives inhibited tumor growth in Ehrlich Ascites Carcinoma models after 14 days of treatment .
  • Combination Therapy : Research indicates that combining thiadiazole derivatives with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer cells .

Comparison with Similar Compounds

Ethyl 5,6-Dihydro-7-oxo-2-sulfamoyl-thiadiazolopyrimidine Carboxylates

El-Gohary et al. synthesized ethyl 5,6-dihydro-7-oxo-2-sulfamoyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylates (e.g., 195) via cyclocondensation of 2-amino-1,3,4-thiadiazole-5-sulfonamide with benzylidene diethyl malonates. Unlike the target compound, these derivatives lack the quinazoline fusion and instead feature a pyrimidine ring. The sulfonamide group in 195 confers potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus), whereas the benzoate ester in the target compound may enhance tissue penetration due to increased lipophilicity.

8-Chloro-thiadiazoloquinazolinones with Varied Substituents

Gakhar et al. reported 2,3-dihydro-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-2,5-diones, which are partially saturated analogs of the target compound. Zhao et al. (2014) synthesized 5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylates via microwave-assisted three-component reactions, achieving higher yields (75–92%) compared to conventional methods used for the target compound (60–70%).

Thiadiazole-Triazole and Triazolothiadiazine Derivatives

El Ashry et al. synthesized triazolo[3,4-b][1,3,4]thiadiazoles (e.g., 8–10 ) by cyclizing thioureas with POCl₃/PCl₅. These compounds share the thiadiazole moiety but incorporate triazole rings instead of quinazoline. The 3-chlorobenzo[b]thien-2-yl substituent in these analogs demonstrated superior antifungal activity (IC₅₀: 1.5 µM against C. albicans) compared to the target compound’s chloro-substituted quinazoline core (IC₅₀: 3.2 µM).

Benzoate- and Ester-Functionalized Derivatives

Compounds such as 197 (), which contain cyano groups, exhibit reduced solubility in aqueous media compared to the target compound’s benzoate ester. The ester group in the target compound also allows for prodrug strategies, where hydrolysis in vivo could release active metabolites. In contrast, sulfonamide derivatives (e.g., 199) show higher plasma protein binding, limiting free drug availability.

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound (LogP: 3.2) is more lipophilic than sulfonamide derivatives (LogP: 1.8–2.5) due to the benzoate ester.
  • Thermal Stability : Thiadiazoloquinazolines decompose at ~250°C, higher than triazolothiadiazoles (~200°C), indicating enhanced stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate?

  • The synthesis typically involves multi-step reactions starting with intermediates like quinazolinones and thiadiazole derivatives. Key steps include cyclization using reagents such as sodium hydroxide or sulfuric acid (e.g., for thiadiazole ring formation) and coupling reactions with ethyl 4-aminobenzoate . For example, hydrazine hydrate in ethanol under reflux can generate hydrazide intermediates, followed by cyclocondensation with thiocyanate derivatives .

Q. What purification techniques are recommended for isolating this compound?

  • Recrystallization from ethanol or methanol is commonly used to improve purity after synthesis . Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) may be employed for complex mixtures .

Q. How is the compound structurally characterized in academic research?

  • Techniques include ¹H/¹³C NMR to confirm aromatic and heterocyclic protons, FT-IR for functional groups (e.g., carbonyl, amino), and mass spectrometry for molecular weight validation . X-ray crystallography is less common due to solubility challenges but can resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How do reaction conditions (e.g., microwave vs. classical heating) influence the yield of thiadiazolo-quinazoline derivatives?

  • Microwave-assisted synthesis (e.g., 100–150°C, 10–60 min) often improves reaction efficiency and reduces side products compared to classical reflux (e.g., 7–10 hours in ethanol) . For example, microwave conditions can enhance cyclization rates in thiadiazole formation by promoting uniform heating .

Q. What strategies resolve contradictions in bioactivity data across structurally similar compounds?

  • Comparative SAR studies : Analyze substituent effects (e.g., chloro vs. methoxy groups) on biological targets using in vitro assays (e.g., enzyme inhibition). For instance, 4-chloro substitution in thiadiazoloquinazolines correlates with enhanced antimicrobial activity compared to unsubstituted analogs .
  • Dose-response profiling : Validate conflicting results by testing compounds across a broader concentration range and multiple cell lines .

Q. How can computational methods optimize the synthesis of this compound?

  • DFT calculations predict transition states for cyclization steps, guiding reagent selection (e.g., NaOH vs. H₂SO₄ for thiadiazole ring closure) .
  • Molecular docking identifies steric clashes in intermediates, informing modifications to improve reaction feasibility .

Q. What mechanistic insights explain competing pathways during thiadiazole-quinazoline coupling?

  • Competing nucleophilic attack (e.g., at the quinazoline C-2 vs. C-4 positions) can lead to regioisomers. Steric effects from the 8-chloro substituent direct amination to the C-2 position, as confirmed by Hammett plots and kinetic studies . Acidic conditions (pH < 3) favor protonation of the quinazoline ring, enhancing electrophilicity at the C-2 site .

Methodological Considerations

Designing experiments to assess the compound’s stability under varying pH conditions

  • Protocol :

  • Prepare buffered solutions (pH 2–10).
  • Incubate the compound at 37°C for 24 hours.
  • Monitor degradation via HPLC and LC-MS to identify breakdown products (e.g., hydrolysis of the ester group at alkaline pH) .

Evaluating biological activity: Best practices for in vitro assays

  • Antimicrobial testing : Use microdilution assays (e.g., MIC determination against S. aureus and E. coli) with M9 minimal media to reduce interference from complex media components .
  • Cytotoxicity screening : Employ MTT assays on HEK-293 and HepG2 cell lines, normalizing data to positive controls (e.g., doxorubicin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.